molecular formula C23H28N4O B14800055 Niraparib Intermediate

Niraparib Intermediate

Cat. No.: B14800055
M. Wt: 376.5 g/mol
InChI Key: ZWVFDEIRRAWULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Niraparib Intermediate is a crucial compound in the synthesis of Niraparib, a poly (ADP-ribose) polymerase inhibitor used primarily in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. This compound plays a vital role in the multi-step synthesis process of Niraparib, ensuring the final product’s efficacy and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Niraparib Intermediate involves several synthetic routes and reaction conditions. One common method involves the chiral separation of 3-(4-aminophenyl)piperidine-1-carboxylate to obtain the corresponding S-enantiomer . This intermediate is then subjected to further reactions to form the desired compound. Another method involves the reaction of this compound 2 with tert-butyl group -3- (4-amino) phenylpiperidine -1- t-butyl formate in the presence of half acetic acid as a catalyst and sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product. The use of advanced techniques and equipment in industrial settings ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

Niraparib Intermediate undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives and analogs of Niraparib, which are further processed to obtain the final active pharmaceutical ingredient.

Scientific Research Applications

Niraparib Intermediate has several scientific research applications, including:

Comparison with Similar Compounds

Niraparib Intermediate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

This compound stands out due to its specific synthetic routes and its role in the efficient production of Niraparib, making it a valuable compound in the pharmaceutical industry.

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

N-tert-butyl-2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide

InChI

InChI=1S/C23H28N4O/c1-23(2,3)25-22(28)20-8-4-6-18-15-27(26-21(18)20)19-11-9-16(10-12-19)17-7-5-13-24-14-17/h4,6,8-12,15,17,24H,5,7,13-14H2,1-3H3,(H,25,28)

InChI Key

ZWVFDEIRRAWULJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)C4CCCNC4

Origin of Product

United States

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